1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- typically involves the formation of the pyrrolopyridine core followed by functionalization at specific positions. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired pyrrolopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown activity against various biological targets, including enzymes and receptors.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, migration, and differentiation. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole-based structure but differ in the arrangement of nitrogen atoms.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C11H12BrN3O |
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Molecular Weight |
282.14 g/mol |
IUPAC Name |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H12BrN3O/c1-15(2)10(16)6-7-5-8-9(12)3-4-13-11(8)14-7/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
STZXTSNFGDERGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC2=C(C=CN=C2N1)Br |
Origin of Product |
United States |
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